molecular formula C12H16N2 B13787929 Piperazine, 1-(2-phenylethenyl)-(9CI)

Piperazine, 1-(2-phenylethenyl)-(9CI)

Cat. No.: B13787929
M. Wt: 188.27 g/mol
InChI Key: ZTPDAUHKSFYRGR-RMKNXTFCSA-N
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Description

Significance of Piperazine (B1678402) Core in Organic Synthesis and Medicinal Chemistry Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is recognized as a "privileged structure" in drug discovery and medicinal chemistry. nih.govnih.gov Its prevalence is attributed to a combination of favorable characteristics. The two nitrogen atoms provide sites for hydrogen bonding and can be protonated, which often enhances the aqueous solubility and oral bioavailability of drug candidates. nih.govscilit.com This is a critical factor in designing molecules that can be effectively absorbed and distributed within a biological system. nih.gov

The piperazine scaffold is a flexible and robust building block in organic synthesis. nih.govresearchgate.net A multitude of synthetic protocols exist for creating piperazine derivatives, allowing chemists to readily incorporate this moiety into more complex molecules. organic-chemistry.orgmdpi.com Its structural rigidity, combined with the polar surface area afforded by the two nitrogen atoms, can improve a molecule's affinity and specificity for its biological target. scilit.com Consequently, the piperazine core is a key component in numerous clinically approved drugs across various therapeutic areas, including oncology, psychiatry, and infectious diseases. nih.govresearchgate.netresearchgate.net Its utility extends from being a basic, hydrophilic group used to optimize pharmacokinetic properties to serving as a central scaffold that correctly orients other pharmacophoric groups for target interaction. nih.gov

Overview of N-Substitution Patterns and their Impact on Molecular Design

One of the most critical parameters affected by N-substitution is basicity, quantified by the pKa value. Unsubstituted piperazine has two pKa values (typically around 9.7-9.8 and 5.3-5.4), but at physiological pH, only one nitrogen is usually protonated. taylorandfrancis.comwikipedia.org The introduction of substituents can significantly alter these values. For instance, alkylation can make the piperazine less basic, while the addition of electron-withdrawing groups like acyl or aryl moieties can decrease basicity even further. taylorandfrancis.com This modulation of pKa is crucial as it impacts the degree of ionization, lipophilicity, solubility, and the ability to form hydrogen bonds—all of which are key determinants of a drug's pharmacokinetic profile. taylorandfrancis.com

Synthetic strategies for creating N-substituted piperazines are well-established and include methods like N-alkylation via nucleophilic substitution, N-arylation through palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination), and reductive amination. nih.govmdpi.com The ability to selectively functionalize one or both nitrogen atoms allows for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR) in drug discovery programs. nih.govresearchgate.net

Contextualization of Phenylethenyl Moiety in Chemical Structure and Reactivity

The phenylethenyl group, also known as a styryl or, in a common substituted form, a cinnamyl group, is a significant structural motif in organic chemistry. When attached to the piperazine core, as in Piperazine, 1-(2-phenylethenyl)-(9CI), it forms a compound commonly referred to as 1-cinnamylpiperazine. nih.gov This specific moiety consists of a phenyl ring attached to a vinyl group, which is then linked to the piperazine nitrogen.

The phenylethenyl moiety imparts distinct properties to the parent molecule. The double bond introduces conformational rigidity and specific stereochemistry (E/Z isomerism). The phenyl ring provides a large, hydrophobic surface capable of engaging in van der Waals and π-stacking interactions with biological targets. Research has shown that the cinnamylpiperazine (B8809312) structure is a key feature in a class of synthetic opioids, where it can enhance binding affinity to opioid receptors, particularly the µ-opioid receptor (MOR). acs.org For example, the compound Bucinnazine (1-butyryl-4-cinnamylpiperazine) is a potent analgesic that features this core structure. acs.orguc.ptcaymanchem.com

Beyond its role in opioid receptor modulation, the phenylethenyl group is also utilized in other areas of chemical research. Derivatives containing this moiety have demonstrated cytotoxic effects against various cancer cell lines. The electronic properties of the phenylethenyl group, which can be tuned by substitution on the phenyl ring, also make it a component in dyes and photosensitizing agents. nih.gov Synthetically, the phenylethenyl group can be introduced onto a piperazine nitrogen through reactions such as the nucleophilic substitution of piperazine on cinnamyl chloride.

Data Tables

Table 1: Physicochemical Properties of Piperazine Data compiled from various chemical databases and literature. wikipedia.orgnist.gov

PropertyValue
Molecular Formula C₄H₁₀N₂
Molecular Weight 86.14 g/mol
Appearance Deliquescent solid
Melting Point 106 °C
Boiling Point 146 °C
Solubility in Water Freely soluble
pKa₁ 9.73 - 9.8
pKa₂ 5.35

Table 2: Impact of N-Substitution on Piperazine Basicity (pKa) Illustrative examples showing how different substituents on a nitrogen atom alter the pKa of the other nitrogen. Values are approximate and can vary based on conditions. taylorandfrancis.com

Compound/Substituent TypeExample Substituent (R)Approximate pKa of free NH
Unsubstituted -H9.7 - 9.8
N-Alkyl -CH₃Decreased
N-Acyl -COCH₃Significantly Decreased
N-Aryl -C₆H₅Significantly Decreased
N-Sulfonyl -SO₂CH₃Significantly Decreased

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

1-[(E)-2-phenylethenyl]piperazine

InChI

InChI=1S/C12H16N2/c1-2-4-12(5-3-1)6-9-14-10-7-13-8-11-14/h1-6,9,13H,7-8,10-11H2/b9-6+

InChI Key

ZTPDAUHKSFYRGR-RMKNXTFCSA-N

Isomeric SMILES

C1CN(CCN1)/C=C/C2=CC=CC=C2

Canonical SMILES

C1CN(CCN1)C=CC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Piperazine, 1 2 Phenylethenyl 9ci and Analogues

Introduction of the 2-Phenylethenyl Substituent

Heck and Suzuki Coupling Strategies

The construction of the pivotal C(sp²)−C(sp²) bond in "Piperazine, 1-(2-phenylethenyl)-(9CI)" and its analogues is efficiently achieved through palladium-catalyzed cross-coupling reactions, most notably the Heck and Suzuki reactions.

The Heck reaction serves as a powerful tool for the arylation of olefins, forming aryl-substituted alkenes. beilstein-journals.orgnih.gov In the synthesis of the target compound, this typically involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. beilstein-journals.org Various palladium sources, such as Pd(OAc)₂ or Pd₂(dba)₃, can be utilized. The reaction is sensitive to steric and electronic effects, and the choice of ligands, bases, and solvents is crucial for optimizing yields and selectivity. While versatile, controlling regioselectivity in some Heck reactions can be a challenge. nih.gov

The Suzuki coupling reaction offers a robust alternative, coupling an organoboron reagent (commonly a boronic acid or ester) with an organohalide. nih.gov This reaction is renowned for its mild conditions, tolerance of a wide array of functional groups, and the commercial availability of many boronic acid derivatives. nih.gov For the synthesis of styrylpiperazines, this could involve the reaction of a phenylboronic acid with a vinyl-substituted piperazine (B1678402) or vice versa. The catalytic system typically comprises a palladium source, such as Pd(dppf)Cl₂, and a base like potassium carbonate. nih.govmdpi.com

Table 1: Comparison of Heck and Suzuki Coupling for Styrylpiperazine Synthesis

FeatureHeck CouplingSuzuki Coupling
Reactants Alkene + Aryl/Vinyl HalideOrganoboron + Aryl/Vinyl Halide
Catalyst Palladium(0) or Palladium(II)Palladium(0)
Base Typically an amine base (e.g., Et₃N)Often an inorganic base (e.g., K₂CO₃)
Advantages Atom economicalHigh functional group tolerance, mild conditions
Disadvantages Potential for regioselectivity issuesRequires synthesis of the organoboron reagent

Other Carbon-Carbon Bond Forming Reactions

Beyond Heck and Suzuki couplings, other synthetic strategies are available for constructing the phenylethenyl moiety.

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction , are classic methods for alkene synthesis from carbonyl compounds. organic-synthesis.comnih.gov The HWE reaction, in particular, is widely used as it often provides excellent (E)-selectivity for the resulting alkene, which is typically the desired isomer for styryl derivatives. wikipedia.orgorganic-chemistry.org This method involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.orgconicet.gov.ar A key advantage is that the dialkylphosphate byproduct is water-soluble, facilitating purification. wikipedia.orgorganic-chemistry.org

N-Alkylation and N-Arylation Methods for Piperazine Derivatives

The functionalization of the piperazine nitrogen atoms is a critical step in the synthesis of many derivatives that can serve as precursors to the target compound.

Traditional N-Alkylation Protocols

Direct N-alkylation with alkyl halides is a fundamental method for forming C-N bonds. mdpi.com The reaction involves the nucleophilic attack of the piperazine nitrogen on the alkyl halide. google.com A significant challenge is controlling the degree of substitution, as mono-alkylation can be difficult to achieve selectively, often leading to mixtures with the di-alkylated product. google.comresearchgate.net Using a large excess of piperazine can favor mono-substitution. researchgate.net

Reductive amination offers a more controlled approach to N-alkylation. mdpi.comthieme-connect.com This reaction proceeds by forming an imine or iminium ion from piperazine and a carbonyl compound, which is then reduced in situ to the desired N-alkylated product. thieme-connect.com Common reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). thieme-connect.comnih.gov This method is often preferred for its selectivity and milder conditions compared to direct alkylation. thieme-connect.com

Transition Metal-Catalyzed N-Arylation Methods

The Buchwald-Hartwig amination is a premier method for the palladium-catalyzed N-arylation of amines, including piperazine. mdpi.comnih.govresearchgate.net This reaction has become a key tool for synthesizing N-arylpiperazines, which are prevalent scaffolds in many biologically active compounds. nih.govresearchgate.netorganic-chemistry.org The versatility of this method is enhanced by the continuous development of new catalyst-ligand systems that improve reaction efficiency and substrate scope. researchgate.netgrafiati.com The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. rsc.org

The Ullmann condensation is a copper-catalyzed N-arylation reaction. mdpi.comwikipedia.org While traditional Ullmann reactions required harsh conditions, modern protocols often utilize ligands that allow the reaction to proceed at lower temperatures. wikipedia.orgorganic-chemistry.org This method provides an alternative to palladium-catalyzed reactions for the formation of C-N bonds. wikipedia.orgmdpi.com

Catalyst-Free N-Arylation Techniques

While less common, catalyst-free N-arylation methods are valuable for avoiding potential metal contamination of the final product.

Nucleophilic aromatic substitution (SNAr) can be employed when the aryl halide is activated by strong electron-withdrawing groups. mdpi.com In such cases, the electron-deficient aromatic ring is susceptible to direct attack by the nucleophilic piperazine.

Role of Bases and Solvents in N-Substituted Piperazine Synthesis

The choice of base and solvent is critical in piperazine N-substitution reactions, influencing reaction rates, yields, and selectivity.

Bases are essential for neutralizing acidic byproducts or deprotonating the piperazine nitrogen to enhance its nucleophilicity.

Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used in both alkylation and arylation reactions.

Organic bases such as triethylamine (B128534) (Et₃N) are common in alkylations with alkyl halides.

Strong bases like sodium tert-butoxide (NaOtBu) are often required for Buchwald-Hartwig aminations. rsc.org

Solvents provide the reaction medium and can significantly impact the outcome.

Polar aprotic solvents such as DMF, acetonitrile (B52724), and THF are widely used due to their ability to dissolve a range of reactants.

Aprotic solvents like toluene (B28343) and dioxane are common in transition metal-catalyzed reactions. rsc.org

The kinetics of nucleophilic aromatic substitution reactions are known to be influenced by the properties of the aprotic solvent used. rsc.org

Table 2: Common Bases and Solvents in N-Substituted Piperazine Synthesis

Reaction TypeCommon BasesCommon Solvents
N-Alkylation (Alkyl Halide) K₂CO₃, Et₃N, DIPEAAcetonitrile, DMF, THF
Reductive Amination (none, or weak acid catalyst)Methanol (B129727), Ethanol, Dichloromethane
Buchwald-Hartwig Amination NaOtBu, K₃PO₄, Cs₂CO₃Toluene, Dioxane, THF rsc.org
Ullmann Condensation K₂CO₃, Cs₂CO₃DMF, DMSO, Pyridine

Advanced Synthetic Techniques for Enhanced Efficiency and Selectivity

Modern synthetic chemistry offers several advanced techniques that can significantly improve the efficiency and selectivity of reactions, leading to higher yields, shorter reaction times, and purer products. These methods are particularly relevant for the synthesis of complex molecules like piperazine derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. mdpi.comorientjchem.org By utilizing microwave irradiation, it is often possible to achieve dramatic reductions in reaction times, from hours to minutes, along with improved yields and selectivity. nih.gov In the context of piperazine synthesis, microwave assistance has been successfully employed in various reaction types, including multicomponent reactions for the construction of heterocyclic systems. nih.gov

For the synthesis of N-substituted piperazines, microwave irradiation can facilitate the coupling of piperazine with various electrophiles. The high temperatures and pressures generated within a sealed microwave reactor can drive reactions to completion much faster than conventional heating methods. mdpi.com A comparative study on the synthesis of coumarin-based 1,3,5-triazinyl piperazines demonstrated a 90-95% reduction in reaction time with microwave heating compared to conventional methods, along with an increase in product yield. nih.gov While a specific microwave-assisted synthesis for Piperazine, 1-(2-phenylethenyl)-(9CI) is not extensively detailed in the reviewed literature, the general principles and successes in analogous systems suggest its high potential for this target molecule.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of a Piperazine Derivative

MethodReaction TimeYield (%)Reference
Conventional Heating2 hours62 mdpi.com
Microwave Irradiation2 minutes98 mdpi.com

Flow Chemistry Approaches

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, scalability, and process control. mdpi.com In a flow reactor, reagents are continuously pumped through a heated and pressurized tube, where the reaction takes place. nih.gov This methodology is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. mdpi.com

The synthesis of N-aryl piperazines has been investigated under continuous flow conditions. researchgate.netresearchgate.net For instance, the piperazine ring formation step in the synthesis of vortioxetine, an N-aryl piperazine, was successfully translated from a lengthy batch process (27-36 hours) to a more efficient flow synthesis. researchgate.netresearchgate.net While the batch scale-up proved challenging with incomplete conversions, the flow process allowed for better control and productivity. researchgate.netresearchgate.net The transition of C-H functionalization of piperazines to continuous flow conditions has also been demonstrated, offering a scalable and efficient approach. mdpi.com Although a dedicated flow synthesis of Piperazine, 1-(2-phenylethenyl)-(9CI) is not explicitly described, the successful application of this technology to structurally similar N-aryl piperazines indicates its feasibility and potential benefits. researchgate.netresearchgate.net

Green Chemistry Considerations in Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the synthesis of piperazine and its analogues, several green chemistry approaches have been explored. researchgate.net These include the use of environmentally benign solvents, development of catalyst-free reactions, and the implementation of one-pot multicomponent reactions to minimize waste and improve atom economy. researchgate.net

One key aspect of green chemistry is the simplification of synthetic procedures to reduce the number of steps and the need for protecting groups. nih.gov A one-pot, one-step synthesis of monosubstituted piperazines has been developed using a protonated piperazine, which avoids the multi-step process of protection and deprotection. nih.gov This method respects the principles of green and sustainable chemistry by offering a simpler and more cost-effective route to these valuable compounds. nih.gov Furthermore, the use of heterogeneous catalysts that can be easily separated and reused contributes to the greenness of the process. nih.gov The application of photoredox catalysis, particularly with organic photocatalysts, also presents a sustainable and greener method for piperazine synthesis. mdpi.com

Synthetic Strategies for Chiral Piperazine Derivatives

The synthesis of enantiomerically pure chiral piperazine derivatives is of significant interest due to the often-differing pharmacological activities of stereoisomers. Enantioselective and diastereoselective methods are employed to control the stereochemistry of the final products.

Enantioselective Synthesis Methods

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Catalytic asymmetric synthesis is a powerful approach where a small amount of a chiral catalyst is used to generate a large quantity of an enantioenriched product.

One notable method for the enantioselective synthesis of α-substituted piperazines is the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones. caltech.edunih.govnih.gov Using a chiral palladium catalyst derived from an electron-deficient PHOX ligand, various N-protected piperazin-2-ones can be converted to their α-allylated products in high yields and with excellent enantioselectivity. caltech.edunih.gov These chiral piperazin-2-ones can then be reduced to the corresponding chiral piperazines. caltech.edunih.gov Another approach involves the tandem hydroamination and asymmetric transfer hydrogenation of appropriate substrates, catalyzed by specific metal complexes. rsc.org

Table 2: Enantioselective Synthesis of Chiral Piperazine Precursors

Catalyst/MethodSubstrateProductYield (%)Enantiomeric Excess (ee %)Reference
Palladium-catalyzed decarboxylative allylic alkylationN-Boc protected piperazin-2-oneα,α-disubstituted piperazin-2-oneHighHigh nih.gov
Palladium-catalyzed asymmetric allylic alkylationDifferentially N-protected piperazin-2-onesα-tertiary piperazine-2-onesGood to ExcellentGood to Excellent caltech.edu
Tandem hydroamination and asymmetric transfer hydrogenationNot specified2-substituted piperazinesNot specifiedNot specified rsc.org

Diastereoselective Approaches

Diastereoselective synthesis focuses on the preferential formation of one diastereomer over others in a reaction that creates a new stereocenter in a molecule that already contains one or more stereocenters.

Several diastereoselective methods have been developed for the synthesis of disubstituted piperazines. For instance, a highly diastereoselective intramolecular palladium-catalyzed hydroamination has been used as a key step in the synthesis of 2,6-disubstituted piperazines. rsc.org The synthesis of homochiral cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines has been achieved through the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent to a chiral α-amino sulfinylimine. rsc.org The diastereomeric ratio of the products can often be influenced by the choice of reagents, catalysts, and reaction conditions. csu.edu.auchemrxiv.org In some cases, mixtures of diastereomers are formed, which can then be separated by chromatographic techniques. csu.edu.aunih.gov An iridium-catalyzed [3+3]-cycloaddition of imines has been shown to produce C-substituted piperazines with high diastereoselectivity, forming a single diastereoisomer. nih.gov

Table 3: Diastereoselective Synthesis of Disubstituted Piperazines

MethodStarting MaterialProductDiastereomeric Ratio (d.r.)Reference
Intramolecular Palladium-Catalyzed HydroaminationAminoalkene2,6-disubstituted piperazineHighly diastereoselective rsc.org
Nucleophilic Addition of Ruppert-Prakash ReagentHomochiral α-amino sulfinyliminecis- and trans-2-phenyl-3-(trifluoromethyl)piperazineDiastereoselective rsc.org
Aza-Michael ReactionLinear Precursor with Stereocenter1,4-substituted indazolo-piperazines1:1 nih.gov
Hydrogenation of (Z,Z)-(benzylidene)piperazine-2,5-diones(Z,Z)-(benzylidene)piperazine-2,5-dionedisubstituted piperazine-2,5-dione70:30 to 93:7 csu.edu.auchemrxiv.org
Iridium-Catalyzed [3+3]-CycloadditionIminesC-substituted piperazineSingle diastereoisomer nih.gov

Resolution Techniques for Enantiomeric Purity

The separation of enantiomers from a racemic mixture, known as chiral resolution, is a critical process in pharmaceutical and chemical research to isolate the desired stereoisomer. For Piperazine, 1-(2-phenylethenyl)-(9CI) and its analogues, which may possess chirality depending on their substitution patterns, achieving high enantiomeric purity is essential. Various techniques are employed for this purpose, ranging from classical methods to modern chromatographic and enzymatic approaches.

Classical Resolution via Diastereomeric Salt Formation: A well-established method for resolving racemic amines like piperazine derivatives is through the formation of diastereomeric salts. mdpi.com This technique involves reacting the racemic base with a single enantiomer of a chiral acid, often referred to as a resolving agent. mdpi.comnih.gov The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. mdpi.com This difference allows for their separation by fractional crystallization. nih.gov After separation, the desired enantiomer of the piperazine derivative can be recovered by treating the isolated diastereomeric salt with a base to neutralize the chiral acid. A common resolving agent used for such purposes is tartaric acid. nih.gov

Chromatographic Methods: Modern chromatography offers powerful tools for the direct separation of enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique for both analytical and preparative-scale enantioseparation. mdpi.com The separation is achieved on a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. researchgate.net For piperazine analogues, various types of CSPs can be effective.

Chiral Supercritical Fluid Chromatography (SFC): SFC is recognized as a valuable alternative to HPLC, often providing faster separations and being more environmentally friendly. It has been successfully applied to the separation of diastereomers and enantiomers of complex piperazine-containing molecules. mdpi.com

Enzymatic Kinetic Resolution: Biocatalysis offers a highly selective method for chiral resolution. Enzymatic kinetic resolution utilizes enzymes, such as lipases, that selectively catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. researchgate.net For instance, in the kinetic resolution of a racemic alcohol, a lipase (B570770) like Novozym 435 can be used to acylate one enantiomer, leaving the other unreacted. researchgate.netnih.gov The resulting mixture of the acylated product and the unreacted enantiomer can then be separated using standard techniques like column chromatography. This approach can yield products with very high enantiomeric excess (>99% ee). researchgate.net

Table 1: Comparison of Chiral Resolution Techniques

TechniquePrincipleAdvantagesCommon Applications/Examples
Classical Resolution Formation of diastereomeric salts with a chiral resolving agent (e.g., tartaric acid), followed by fractional crystallization. mdpi.comnih.govCost-effective for large-scale production; well-established methodology.Separation of racemic amines and carboxylic acids. nih.gov
Chiral HPLC/SFC Differential interaction of enantiomers with a chiral stationary phase. mdpi.comresearchgate.netHigh resolution and accuracy; applicable to a wide range of compounds; suitable for analytical and preparative scales. mdpi.comDetermination of enantiomeric purity of pharmaceutical ingredients. mdpi.comresearchgate.net
Enzymatic Kinetic Resolution Enzyme-catalyzed reaction that proceeds at a different rate for each enantiomer. researchgate.netnih.govHigh enantioselectivity; mild reaction conditions; environmentally friendly.Production of enantiomerically pure alcohols, esters, and amines. researchgate.netnih.gov

Derivatization Strategies for Functionalization and Advanced Research

Derivatization involves the chemical modification of a compound to produce a new substance with different chemical and physical properties. For Piperazine, 1-(2-phenylethenyl)-(9CI) and its analogues, these strategies are employed to facilitate analysis or to create reactive intermediates for the synthesis of more complex molecules.

Chemical Derivatization for Analytical Enhancement

Piperazine itself lacks a strong chromophore, making its detection at low concentrations by UV-Vis spectrophotometry challenging. researchgate.net To overcome this, derivatization is employed to attach a UV-active or fluorescent tag to the piperazine molecule, significantly enhancing its detectability in analytical techniques like HPLC. researchgate.netjocpr.com

Common derivatizing agents for piperazine and other secondary amines include:

4-Chloro-7-nitrobenzofuran (NBD-Cl): This reagent reacts with the secondary amine of the piperazine ring to form a stable, UV-active derivative. jocpr.comjocpr.com This method allows for the quantification of trace amounts of piperazine in active pharmaceutical ingredients (APIs) using readily available HPLC-UV instrumentation. researchgate.netjocpr.com

Dansyl Chloride (DNS-Cl): Dansyl chloride is another popular reagent that reacts with piperazine to form a highly fluorescent derivative. researchgate.netqascf.com This allows for very sensitive detection using a fluorescence detector (FLD) in conjunction with HPLC or UHPLC, enabling the determination of piperazine residues at very low levels (μg/kg). researchgate.netqascf.com

The primary goal of these derivatization reactions is to improve key analytical parameters such as the limit of detection (LOD) and the limit of quantification (LOQ). researchgate.net The process typically involves reacting the sample containing the piperazine analyte with the derivatizing agent under optimized conditions (e.g., specific pH, temperature, and reaction time) before chromatographic analysis. qascf.com

Table 2: Derivatizing Agents for Analytical Enhancement of Piperazine

Derivatizing AgentChemical NameDetection MethodKey AdvantageReference
NBD-Cl 4-Chloro-7-nitrobenzofuranHPLC-UVForms a stable, UV-active derivative suitable for standard instrumentation. jocpr.comjocpr.com
DNS-Cl Dansyl ChlorideHPLC-FLD / UHPLC-FLDForms a highly fluorescent derivative, enabling very sensitive detection at trace levels. researchgate.netqascf.com

Formation of Reactive Intermediates for Further Transformations

The piperazine scaffold can be activated to form reactive intermediates, which then participate in reactions to build more complex molecular architectures. A prominent modern strategy involves the direct functionalization of C-H bonds adjacent to the nitrogen atoms within the piperazine ring. mdpi.com

This transformation is often achieved through photoredox catalysis. In a typical mechanism, a photocatalyst, upon excitation by visible light, oxidizes the piperazine nitrogen via a single electron transfer (SET) process. This generates a highly reactive amine radical cation . mdpi.com This intermediate is then deprotonated at the alpha-position (the C-H bond adjacent to the nitrogen) to form an α-aminyl radical . mdpi.com

This α-aminyl radical is a key reactive intermediate that can be coupled with a variety of reaction partners, such as hetero-arenes or vinyl sulfones, to form new carbon-carbon bonds. This allows for the direct α-arylation or α-vinylation of the piperazine ring, providing a powerful and efficient route to novel derivatives that would be difficult to access through traditional methods. mdpi.com

Another example involves the formation of a 3,4-dehydropiperazine-2-one intermediate from the reaction of an ester with a substituted ethylenediamine. This cyclic enamine intermediate can then be subsequently reduced to yield the final piperazine derivative. google.com These strategies, which proceed through controlled formation of reactive intermediates, are central to the modern synthesis and functionalization of piperazine-containing compounds. mdpi.comgoogle.com

Elucidation of Reaction Mechanisms and Pathway Kinetics

Mechanistic Insights into Piperazine (B1678402) Ring Formation

The formation of the piperazine ring is a cornerstone of many synthetic strategies in medicinal and materials chemistry. researchgate.net Various methods exist for constructing this six-membered heterocycle, often involving the cyclization of linear precursors. nih.govresearchgate.net One common strategy is the cyclization of appropriate linear diamine precursors. nih.gov

A notable method is the catalytic reductive cyclization of dioximes. The proposed mechanism for this transformation involves several key stages. nih.gov

Catalytic Hydrogenolysis : The process begins with the catalytic hydrogenolysis of both N-O bonds in a bis(oximinoalkyl)amine precursor. This step yields a diimine intermediate.

Cyclization : The newly formed diimine intermediate undergoes intramolecular cyclization to form a dihydropyrazine (B8608421).

Reduction and Elimination : Subsequent hydrogenation of the C=N bond in the dihydropyrazine, followed by the elimination of ammonia, leads to a second dihydropyrazine intermediate.

Final Reduction : The final piperazine product is afforded by the reduction of this second intermediate. nih.gov

Other synthetic approaches include the reaction of bis(2-chloroethyl)amine (B1207034) with an appropriate amine or the double N-alkylation of a diamine with a suitable dielectrophile. rsc.org These reactions typically proceed through standard nucleophilic substitution mechanisms. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the piperazine ring.

Mechanism of 2-Phenylethenyl Group Introduction

The introduction of the 2-phenylethenyl (styryl) group onto a nitrogen atom of the piperazine ring is commonly achieved via N-alkylation with a phenylethenyl-containing electrophile or, more elaborately, through reactions that construct the double bond, such as the Wittig reaction. The latter provides a powerful method for converting a carbonyl group into an alkene.

The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone. wikipedia.org In the context of synthesizing Piperazine, 1-(2-phenylethenyl)-(9CI), this could involve reacting N-formylpiperazine with a benzylphosphonium ylide. The currently accepted mechanism for the salt-free Wittig reaction proceeds as follows:

[2+2] Cycloaddition : The reaction is initiated by a concerted [2+2] cycloaddition between the phosphorus ylide and the carbonyl compound. This step proceeds through a four-membered ring transition state to directly form an oxaphosphetane intermediate. wikipedia.org Earlier proposals of a stepwise mechanism involving a zwitterionic betaine (B1666868) intermediate are now considered less likely for salt-free reactions, as betaines have not been spectroscopically observed and are calculated to be higher in energy than the oxaphosphetane. pitt.edu

Oxaphosphetane Decomposition : The oxaphosphetane intermediate is typically unstable and rapidly decomposes. This decomposition occurs via a retro-[2+2] cycloreversion process (also described as a syn-cycloreversion). pitt.edu

Product Formation : This decomposition yields the desired alkene (the phenylethenyl group attached to piperazine) and a phosphine (B1218219) oxide, such as the highly stable triphenylphosphine (B44618) oxide. The formation of the strong P=O double bond is a major thermodynamic driving force for the reaction. nih.gov

The Wittig reaction can produce either the (E)- or (Z)-isomer of the alkene product. The stereochemical outcome is determined during the initial cycloaddition step and is highly dependent on the nature of the substituents on the phosphorus ylide. wikipedia.org The reaction is generally under kinetic control, meaning the ratio of products reflects the relative energies of the transition states leading to the diastereomeric oxaphosphetane intermediates. wikipedia.orgacs.org

The key determinants of stereoselectivity are summarized in the table below:

Ylide TypeSubstituent on Ylide CarbonTypical ProductRationale
Non-stabilized Alkyl group(Z)-alkeneThe reaction is irreversible and kinetically controlled. The transition state leading to the cis-oxaphosphetane is sterically favored and lower in energy, resulting in the (Z)-alkene. nih.gov
Stabilized Electron-withdrawing group (e.g., ester, ketone)(E)-alkeneThe reaction may be reversible. The transition state leading to the trans-oxaphosphetane is favored due to minimization of steric interactions and favorable dipole-dipole interactions, leading to the thermodynamically more stable (E)-alkene. researchgate.net
Semi-stabilized Aryl or vinyl groupMixture of (E) and (Z)-alkenesThe selectivity is often poor as the energetic difference between the two transition states is small. wikipedia.org

For the synthesis of 1-(2-phenylethenyl)piperazine, a semi-stabilized ylide (benzylidene ylide) would be used, which can often lead to a mixture of isomers. Reaction conditions, such as the presence of lithium salts, can also significantly influence the stereochemical outcome by promoting equilibration of intermediates. wikipedia.org

Nucleophilic Reactivity of Piperazine Nitrogen Atomsacs.org

The piperazine molecule contains two secondary amine nitrogen atoms, which are key to its chemical reactivity. Each nitrogen atom possesses a lone pair of electrons, making it a potent nucleophile and a base. nih.gov

The nucleophilicity of the piperazine nitrogens drives many of its characteristic reactions, particularly N-alkylation. In an SN2 reaction with an alkyl halide, for example, one of the nitrogen atoms acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

The presence of two nitrogen atoms raises the issue of selectivity. In many cases, reaction with an electrophile can lead to a mixture of mono- and di-substituted products. To achieve monosubstitution, several strategies can be employed:

Using a large excess of piperazine to favor the mono-substituted product statistically.

Employing a protecting group (like a Boc group) on one nitrogen to ensure only the other nitrogen reacts. The protecting group can be removed in a subsequent step.

Utilizing piperazine monohydrochloride, which deactivates one nitrogen through protonation, allowing the other to react. researchgate.net

The basicity of the piperazine nitrogens (pKa values are typically around 9.8 and 5.7 for the first and second protonation, respectively) is also a critical feature, influencing both its reactivity and its physiological behavior in various applications. nih.gov

Kinetic Analysis of Key Synthetic Steps

Piperazine Ring Formation: For cyclization reactions, the key kinetic step is often the intramolecular ring-closing reaction. The rate of this step is influenced by factors such as the concentration of the linear precursor, temperature, and the nature of the catalyst, if used. The reaction is typically designed to be under conditions that favor the intramolecular cyclization over intermolecular polymerization.

Wittig Reaction: The stereochemistry of the Wittig reaction is determined by kinetic control. wikipedia.orgacs.org The rate-determining step is generally the initial [2+2] cycloaddition to form the oxaphosphetane. digitellinc.com The relative activation energies for the formation of the cis and trans oxaphosphetane intermediates dictate the E/Z ratio of the final alkene product. Computational studies have been instrumental in calculating these energy barriers. For example, Density Functional Theory (DFT) calculations have shown that for non-stabilized ylides, the transition state leading to the Z-alkene has a lower activation energy. Conversely, for stabilized ylides, the transition state leading to the E-alkene is favored. researchgate.netacs.org

The table below outlines the expected kinetic focus for the key synthetic transformations.

Synthetic StepLikely Rate-Determining StepFactors Influencing Rate
Piperazine Ring Formation (e.g., Reductive Cyclization) Intramolecular cyclization or initial hydrogenolysisCatalyst activity, hydrogen pressure, temperature, substrate concentration
Introduction of 2-Phenylethenyl Group (Wittig Reaction) [2+2] Cycloaddition to form the oxaphosphetaneYlide stability, steric hindrance of reactants, solvent polarity, temperature

Computational Approaches to Reaction Pathway Elucidationnih.govnih.gov

Computational chemistry provides powerful tools for elucidating complex reaction mechanisms, predicting stereochemical outcomes, and understanding kinetic parameters where experimental data is scarce. acs.org Methods like Density Functional Theory (DFT) are frequently used to model reaction pathways for reactions involving piperazine and for the Wittig reaction. acs.orgnih.gov

Modeling the Wittig Reaction: DFT calculations have been extensively applied to the Wittig reaction to investigate its mechanism and the origins of its stereoselectivity. acs.orgnih.gov These studies have successfully:

Calculated the energies of reactants, transition states, intermediates, and products. rsc.org

Confirmed that the oxaphosphetane is a true intermediate, while the betaine is often a higher-energy species or not on the primary reaction coordinate in salt-free conditions. acs.org

Modeled the transition state structures for the [2+2] cycloaddition, allowing for a rationalization of the observed E/Z selectivity based on steric and electronic interactions. acs.org

Investigated the influence of solvent effects on the reaction pathway and stereoselectivity, showing how different solvents can stabilize transition states to varying degrees. digitellinc.com

Modeling Piperazine Reactions: Computational studies have also been applied to understand the reactivity of piperazine itself. For instance, quantum chemistry calculations have been used to investigate the mechanism and kinetics of nitrosamine (B1359907) formation from piperazine, a process relevant in CO2 capture technologies. nih.gov These studies calculate the activation barriers for different reaction pathways, identifying the most likely mechanisms under various conditions. Similar computational approaches can be applied to model the N-alkylation or acylation of piperazine to predict reactivity and selectivity. acs.orgnih.gov

Density Functional Theory (DFT) Studies of Transition States

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry for investigating reaction mechanisms. Its application to the synthesis of 1-(2-phenylethenyl)piperazine would focus on identifying the transition state (TS) structures and calculating their associated activation energies. The typical synthetic route involves the nucleophilic substitution of a cinnamyl derivative (e.g., cinnamyl chloride) by piperazine.

A DFT study would model this reaction to map out the potential energy surface. Key objectives would include:

Geometry Optimization: Calculating the lowest energy structures of the reactants (piperazine and cinnamyl derivative), the transition state, and the products.

Frequency Analysis: Confirming the nature of the stationary points. A transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Energy Calculation: Determining the energy barrier (Ea) of the reaction by calculating the energy difference between the transition state and the reactants. This value is critical for understanding the reaction rate.

This table is illustrative. No published data is available for this specific reaction.

Molecular Dynamics Simulations of Reaction Progress

While DFT is excellent for static structures and energies, Molecular Dynamics (MD) simulations provide a way to observe the time evolution of a chemical system. An MD simulation of the 1-(2-phenylethenyl)piperazine synthesis would model the reactants in a solvent box under specific conditions (temperature, pressure) to simulate the reaction progress dynamically.

Using force fields derived from quantum mechanical calculations, MD simulations could reveal:

Solvent Effects: How solvent molecules arrange around the reactants and influence the reaction pathway and rate.

Conformational Dynamics: The rotational and vibrational motions of the reactants as they approach each other and form the transition state.

Reaction Trajectories: Simulating the path of the atoms over time, from the reactant state, through the transition state, to the product state. This can provide a visual and statistical understanding of the reaction event.

Table 2: Potential Observables from MD Simulation of 1-(2-phenylethenyl)piperazine Synthesis

Observable Potential Finding Significance
Radial Distribution Function [Data not available] Describes the probability of finding a solvent molecule at a certain distance from the reacting centers, indicating solvation shell structure.
Mean Square Displacement [Data not available] Can be used to calculate the diffusion coefficients of the reactants in the solvent, a factor in reaction kinetics.

This table presents the types of results that would be sought from such a study. Specific findings are not available in the literature.

Quantum Chemical Calculations for Mechanistic Understanding

This subsection encompasses a broader range of quantum chemical methods that complement DFT and MD to provide a deeper mechanistic understanding. For the formation of 1-(2-phenylethenyl)piperazine, these calculations could be used to explore various mechanistic possibilities and electronic properties.

Key areas of investigation would include:

Reaction Pathway Analysis: Using methods like Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified transition state correctly connects the reactant and product minima on the potential energy surface.

Charge Distribution Analysis: Methods such as Natural Bond Orbital (NBO) or Atoms in Molecules (AIM) analysis could be used to study how the electron density changes throughout the reaction. This would reveal the degree of charge separation in the transition state and the flow of electrons during bond formation and breakage.

Orbital Interactions: Analyzing the frontier molecular orbitals (HOMO of piperazine, LUMO of the cinnamyl derivative) would explain the reactivity based on orbital overlap and energy levels, providing a rationale for the nucleophilic attack.

Table 3: Illustrative Data from Quantum Chemical Reactivity Analysis

Descriptor Calculated Value Interpretation
HOMO Energy (Piperazine) [Data not available] The energy of the Highest Occupied Molecular Orbital, indicating its ability to donate electrons.
LUMO Energy (Cinnamyl Chloride) [Data not available] The energy of the Lowest Unoccupied Molecular Orbital, indicating its ability to accept electrons.
HOMO-LUMO Gap [Data not available] The energy difference between the HOMO of the nucleophile and the LUMO of the electrophile; a smaller gap generally implies higher reactivity.

This table is a template for the kind of data that would be generated in a dedicated quantum chemical study. The values are currently unavailable.

Spectroscopic and Chromatographic Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For "Piperazine, 1-(2-phenylethenyl)- (9CI)," a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various two-dimensional (2D) techniques, are utilized to map out the complete atomic framework of the molecule. huji.ac.ilmdpi.com

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of each hydrogen atom within the molecule. The spectrum of "Piperazine, 1-(2-phenylethenyl)- (9CI)" is expected to exhibit characteristic signals for the protons of the phenyl group, the ethenyl (vinylic) group, and the piperazine (B1678402) ring.

Based on data from structurally similar compounds, such as 1-cinnamyl-4-methylpiperazine, the aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.20-7.40 ppm. rsc.org The vinylic protons of the phenylethenyl group are expected to show a characteristic coupling pattern. The proton on the carbon adjacent to the phenyl ring would likely appear as a doublet of doublets, while the proton on the carbon attached to the piperazine ring would appear as a doublet. For instance, in a related derivative, these signals were observed as a doublet at δ 6.53 ppm and a multiplet between δ 6.23-6.33 ppm. rsc.org The protons of the piperazine ring will exhibit signals corresponding to the two distinct methylene (B1212753) groups. The four protons on the carbons adjacent to the nitrogen linked to the cinnamyl group and the four protons on the carbons adjacent to the secondary amine nitrogen will likely appear as multiplets. In a similar compound, the eight piperazine protons resonated as a broad singlet at δ 2.53 ppm, though in the target compound, two distinct signals are expected due to the asymmetry. rsc.org

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
Phenyl-H~7.20 - 7.40MultipletN/A
=CH-Ph~6.50Doublet~15.8 (trans)
-CH=CH-Ph~6.20 - 6.30Doublet of Triplets~15.8, ~6.8
-N-CH₂-CH=~3.17Doublet~6.8
Piperazine-H (N-CH₂)~2.50MultipletN/A
Piperazine-H (NH-CH₂)~2.90MultipletN/A

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in "Piperazine, 1-(2-phenylethenyl)- (9CI)" will give a distinct signal in the ¹³C NMR spectrum.

Drawing from data on analogous compounds, the carbon atoms of the phenyl ring are expected to resonate in the aromatic region, typically between δ 126 and 137 ppm. rsc.org The vinylic carbons of the phenylethenyl group will also appear in this region, with distinct chemical shifts. For example, in a related structure, these were found at approximately δ 126.3 and δ 133.2 ppm. rsc.org The carbon of the methylene group attached to the piperazine nitrogen is anticipated to have a chemical shift around δ 61.1 ppm. rsc.org The carbon atoms of the piperazine ring will have characteristic signals in the aliphatic region. The carbons adjacent to the substituted nitrogen are expected around δ 53.2 ppm, while the carbons adjacent to the secondary amine nitrogen will have a slightly different chemical shift, likely around δ 46.1 ppm. rsc.org

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Phenyl C (quaternary)~136.9
Phenyl CH~126.5, ~127.5, ~128.6
=CH-Ph~133.2
-CH=CH-Ph~126.3
-N-CH₂-CH=~61.1
Piperazine C (N-CH₂)~53.2
Piperazine C (NH-CH₂)~46.1

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically through two or three bonds. allfordrugs.com For "Piperazine, 1-(2-phenylethenyl)- (9CI)," COSY spectra would show correlations between the adjacent vinylic protons, between the vinylic proton and the adjacent methylene protons, and within the piperazine ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov HSQC is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear correlation experiment reveals correlations between protons and carbons that are separated by two or three bonds. nih.gov HMBC is particularly useful for identifying connectivity across quaternary carbons and heteroatoms, thus piecing together the entire molecular skeleton. For instance, correlations would be expected between the protons of the methylene group adjacent to the piperazine ring and the vinylic carbons, as well as the piperazine carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For "Piperazine, 1-(2-phenylethenyl)- (9CI)," with a molecular formula of C₁₃H₁₈N₂, the expected monoisotopic mass is 202.146998583 Da. nih.gov HRMS analysis, typically using techniques like electrospray ionization (ESI), would confirm this exact mass, providing strong evidence for the compound's chemical formula. nih.gov

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like piperazine derivatives. In ESI-MS, the compound is typically observed as a protonated molecule, [M+H]⁺. For "Piperazine, 1-(2-phenylethenyl)- (9CI)," this would correspond to an ion with a mass-to-charge ratio (m/z) of approximately 203.15428. uni.lu

By inducing fragmentation of the parent ion (tandem mass spectrometry or MS/MS), a characteristic fragmentation pattern can be obtained. Common fragmentation pathways for piperazine derivatives involve cleavage of the piperazine ring and the bonds connecting the substituent to the ring. mdpi.commdpi.com For 1-cinnamylpiperazine, characteristic fragments would likely arise from the loss of the cinnamyl group or fragmentation within the piperazine ring, providing further confirmation of the compound's structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of "Piperazine, 1-(2-phenylethenyl)-(9CI)," GC-MS can be employed to analyze its volatile impurities, thermal degradation products, or to confirm its presence in a complex mixture. The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase of the GC column. Subsequently, the mass spectrometer fragments the eluted components into ions and separates them based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a "molecular fingerprint" for identification.

A typical GC-MS method for the analysis of piperazine derivatives would involve a capillary column with a non-polar or medium-polarity stationary phase. unodc.org The oven temperature would be programmed to start at a lower temperature and gradually increase to ensure the separation of compounds with a range of boiling points. researchgate.net The mass spectrometer would be operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns for library matching.

Table 1: Illustrative GC-MS Parameters for Analysis of Piperazine Derivatives

ParameterValue
GC Column DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1 mL/min
Injector Temperature 280 °C
Oven Program Initial temperature of 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min
MS Ion Source Electron Ionization (EI) at 70 eV
MS Quadrupole Temp 150 °C
Mass Range 40-500 amu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an invaluable tool for the identification of functional groups within a molecule. dummies.com The technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. dummies.com The resulting IR spectrum provides a characteristic pattern of absorption bands that can be used to identify the functional groups present in "Piperazine, 1-(2-phenylethenyl)-(9CI)."

The key functional groups in this compound are the piperazine ring (a secondary amine), the phenylethenyl group (containing an aromatic ring and a carbon-carbon double bond), and various C-H and C-N bonds. The IR spectrum would be expected to show characteristic absorptions for the N-H stretching of the secondary amine in the piperazine ring, C-H stretching from both the aromatic ring and the aliphatic part of the piperazine ring, C=C stretching from the aromatic ring and the ethenyl linker, and C-N stretching of the piperazine ring. pressbooks.publumenlearning.com

Table 2: Expected IR Absorption Bands for Piperazine, 1-(2-phenylethenyl)-(9CI)

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Intensity
Secondary AmineN-H Stretch3300 - 3500Medium, sharp
AromaticC-H Stretch3000 - 3100Medium
Alkane (Piperazine)C-H Stretch2800 - 3000Strong
AlkeneC=C Stretch1640 - 1680Medium
AromaticC=C Stretch1450 - 1600Medium to strong
AmineC-N Stretch1000 - 1250Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds containing chromophores. nih.gov A chromophore is a part of a molecule that absorbs light in the UV-Vis region. In "Piperazine, 1-(2-phenylethenyl)-(9CI)," the phenylethenyl group acts as the primary chromophore. The piperazine ring itself does not exhibit significant UV absorption. researchgate.net

The UV-Vis spectrum of "Piperazine, 1-(2-phenylethenyl)-(9CI)" would be expected to show absorption bands arising from π → π* electronic transitions within the conjugated system of the benzene (B151609) ring and the carbon-carbon double bond. nih.gov The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the chromophore. The extended conjugation between the phenyl group and the ethenyl double bond would likely result in a λmax in the mid- to long-wavelength UV region. researchgate.net

Table 3: Expected UV-Vis Absorption Data for Piperazine, 1-(2-phenylethenyl)-(9CI) in a Non-polar Solvent

Electronic TransitionExpected λmax (nm)
π → π*~250 - 290

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of non-volatile compounds. For "Piperazine, 1-(2-phenylethenyl)-(9CI)," a reversed-phase HPLC method with UV detection would be highly effective. jocpr.comgoogle.com In reversed-phase HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

The compound, being moderately polar, would be well-retained on a C18 column. A mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution would be suitable for elution. google.com UV detection is appropriate due to the presence of the phenylethenyl chromophore. researchgate.net The detector would be set at the λmax of the compound to ensure high sensitivity. This method can be used to determine the purity of a sample by quantifying the area of the main peak relative to the total area of all peaks in the chromatogram. semanticscholar.org

Table 4: Typical HPLC Parameters for Purity Assessment

ParameterValue
Column C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.05 M Phosphate Buffer (pH 7.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at λmax (~254 nm)

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of chemical reactions and for assessing the purity of a compound. libretexts.orglibretexts.org For the synthesis of "Piperazine, 1-(2-phenylethenyl)-(9CI)," TLC can be used to track the consumption of the starting materials and the formation of the product. youtube.com

A TLC plate coated with silica (B1680970) gel (a polar stationary phase) would be used. oregonstate.edu A mobile phase of appropriate polarity, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, would be selected to achieve good separation. The spots on the TLC plate can be visualized under UV light, as the phenylethenyl group is UV-active. libretexts.org The purity of a sample can be qualitatively assessed by the presence of a single spot. libretexts.org The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific TLC conditions. libretexts.org

Table 5: Illustrative TLC System for "Piperazine, 1-(2-phenylethenyl)-(9CI)"

ParameterDescription
Stationary Phase Silica gel 60 F254 on aluminum plates
Mobile Phase Hexane : Ethyl Acetate (e.g., 7:3 v/v)
Visualization UV lamp (254 nm)
Application Monitoring the disappearance of reactants and appearance of the product spot

Chiral HPLC for Enantiomeric Excess Determination

While "Piperazine, 1-(2-phenylethenyl)-(9CI)" itself is an achiral molecule and therefore does not exist as enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is a critical technique for the separation and quantification of enantiomers of chiral piperazine derivatives. unl.ptnih.gov Should a chiral center be introduced into the "Piperazine, 1-(2-phenylethenyl)-(9CI)" structure, for instance, through substitution on the piperazine ring or the phenylethenyl moiety, the resulting enantiomers would require a chiral separation method to determine their relative proportions, expressed as enantiomeric excess (ee). heraldopenaccess.us

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds. nih.gov The mobile phase is typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol). unl.pt The separated enantiomers can be detected using a UV detector. heraldopenaccess.us The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. researchgate.net

Table 6: General Chiral HPLC Parameters for Chiral Piperazine Derivatives

ParameterValue
Column Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative)
Mobile Phase n-Hexane : Isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier (e.g., diethylamine)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)

Gas Chromatography (GC) for Volatile Components

Gas chromatography is a powerful technique for the separation and analysis of compounds that can be vaporized without decomposition. For N-substituted piperazines, which are often sufficiently volatile, GC is a primary method for identification and quantification. The compound is introduced into a heated injection port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column. The column's inner surface is coated with a stationary phase, which interacts with the components of the sample at different rates, leading to their separation based on factors like boiling point and polarity.

In the analysis of piperazine derivatives, a flame ionization detector (FID) is commonly used for quantification due to its robust and linear response to hydrocarbons. For qualitative analysis and structural confirmation, GC is often coupled with a mass spectrometer (GC-MS).

While specific GC parameters for Piperazine, 1-(2-phenylethenyl)-(9CI) are not available in published literature, typical conditions used for related compounds like 1-benzylpiperazine (B3395278) (BZP) and 1-methylpiperazine (B117243) provide a strong basis for method development. scholars.directresearchgate.net A non-polar or medium-polarity column, such as a DB-5ms or DB-17, is generally effective for separating these types of compounds. scholars.directresearchgate.net The oven temperature is programmed to ramp from a lower initial temperature to a higher final temperature to ensure the efficient elution of all components. scholars.directresearchgate.net

Table 1: Representative GC Parameters for Analysis of Piperazine Derivatives This table is interactive. Sort by clicking column headers.

Parameter Typical Value Purpose
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) Separation based on polarity and boiling point. scholars.directscholars.direct
Carrier Gas Helium Inert mobile phase to carry sample through the column. scholars.directresearchgate.net
Flow Rate 1-2 mL/min Optimal flow for separation efficiency. scholars.directresearchgate.net
Injection Mode Splitless Maximizes the amount of analyte reaching the column for trace analysis. scholars.direct
Injector Temp. 250 °C Ensures complete vaporization of the sample. scholars.directresearchgate.net
Oven Program Initial 120-150°C, ramp to 300°C Separates compounds with different boiling points. scholars.directresearchgate.net

| Detector | FID or Mass Spectrometer (MS) | Quantification (FID) or Identification (MS). scholars.directresearchgate.net |

Advanced Analytical Techniques in Chemical Research

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous information about molecular geometry, bond lengths, bond angles, and intermolecular interactions. The process involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern.

Table 2: Example Crystallographic Data for Piperazine This table is interactive. Use the search bar to filter data.

Parameter Value Reference
Compound Piperazine iucr.org
Crystal System Monoclinic iucr.org
Space Group P2₁/n iucr.org
Unit Cell a (Å) 6.131 iucr.org
Unit Cell b (Å) 9.510 iucr.org
Unit Cell c (Å) 8.243 iucr.org
Unit Cell β (°) 108.79 iucr.org
Conformation Chair iucr.org

| Key Interaction | N-H···N hydrogen bonds | iucr.org |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing complex mixtures. Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are among the most powerful hyphenated techniques, offering exceptional sensitivity and selectivity.

GC-MS/MS builds upon standard GC-MS by adding another stage of mass analysis. A specific ion (the precursor ion) from the initial mass spectrum is selected and then fragmented further to produce a set of product ions. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for the detection of trace amounts of a target compound even in a complex matrix. For piperazine derivatives, this is often used in forensic toxicology. researchgate.net Derivatization may sometimes be employed to improve the chromatographic properties of the analytes. scholars.direct

LC-MS/MS is particularly suited for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. The separation is performed using high-performance liquid chromatography (HPLC), and the eluent is introduced into a mass spectrometer, typically via an electrospray ionization (ESI) source. ESI generates protonated molecules [M+H]⁺ in the gas phase. xml-journal.net Similar to GC-MS/MS, tandem mass spectrometry is then used to select this precursor ion and fragment it to generate characteristic product ions for highly selective detection. xml-journal.netmdpi.com This technique is widely applied for the quantification of piperazine derivatives in biological fluids like plasma and urine. nih.govresearchgate.net

The fragmentation pathways of piperazine analogues have been studied, revealing that cleavage of the C-N bonds within the piperazine ring and the C-N bonds connecting substituents to the ring are common fragmentation routes. xml-journal.net For example, in the analysis of 1-benzylpiperazine (BZP), the protonated molecule [M+H]⁺ at m/z 177 is often selected as the precursor ion, which then fragments to produce a prominent product ion at m/z 91, corresponding to the tropylium (B1234903) ion. researchgate.net

Table 3: Example LC-MS/MS Parameters for Selected Piperazine Derivatives This table is interactive. Sort by clicking column headers.

Compound Precursor Ion (m/z) Product Ion(s) (m/z) Ionization Mode Reference
1-Benzylpiperazine (BZP) 177 91, 134, 56 ESI+ researchgate.net
1-(3-chlorophenyl)piperazine (mCPP) 197 154, 138, 57 ESI+ xml-journal.netresearchgate.net

| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | 231 | 188, 172, 145 | ESI+ | xml-journal.netresearchgate.net |

In Vitro Biological Research and Preclinical Investigation of Pharmacological Targets

Investigation of Enzyme Inhibition Mechanisms

Scientific literature extensively documents the investigation of various piperazine-containing molecules for their enzyme-inhibiting properties. The piperazine (B1678402) ring is a common scaffold in medicinal chemistry, valued for its physicochemical properties and its ability to interact with biological targets. nih.govresearchgate.net However, direct experimental studies detailing the inhibitory activity of the specific compound Piperazine, 1-(2-phenylethenyl)-(9CI), against the enzymes listed below are not prominently available in the reviewed literature. The following sections provide context on the inhibition of these enzymes by related piperazine derivatives.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Studies

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. wikipedia.org Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govnih.gov The piperazine moiety has been incorporated into numerous compounds designed as cholinesterase inhibitors. For instance, various phthalimide-based piperazine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, with some compounds showing inhibitory concentrations (IC50) in the micromolar range. nih.govhawaii.edu Similarly, other research has focused on developing dual inhibitors that target both AChE and BuChE, a strategy that may offer broader therapeutic benefits as dementia progresses. frontiersin.orgresearchgate.net These studies establish the piperazine scaffold as a viable framework for cholinesterase inhibition, though specific inhibitory data for Piperazine, 1-(2-phenylethenyl)-(9CI), remains to be reported.

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) are critical enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes, respectively. mdpi.comresearchgate.net Dual inhibition of COX-2 and 5-LOX is considered a promising strategy for developing anti-inflammatory agents with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). springermedizin.de Research into substituted aryl piperazine derivatives has identified compounds with dual inhibitory activity against 5-hLOX and COX-2, with IC50 values in the low micromolar range for both enzymes. springermedizin.de While these findings highlight the potential of the piperazine chemical class in modulating these inflammatory pathways, specific studies on the COX or 5-LOX inhibitory effects of Piperazine, 1-(2-phenylethenyl)-(9CI), have not been identified.

Lipoxygenase (LOX) Inhibition

The lipoxygenase (LOX) family of enzymes plays a significant role in inflammation. caymanchem.comresearchgate.net 5-LOX, in particular, is the rate-limiting enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators involved in conditions such as asthma. selleckchem.com Consequently, the development of 5-LOX inhibitors is an active area of pharmaceutical research. While various chemical classes have been explored as 5-LOX inhibitors, including those containing the piperazine scaffold, there is no specific data available from the reviewed literature concerning the direct inhibition of the broader lipoxygenase enzyme family by Piperazine, 1-(2-phenylethenyl)-(9CI). mdpi.comspringermedizin.de

Phosphodiesterase (PDE) Inhibition and Neurogenesis Modulation

Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade the second messengers cAMP and cGMP, thereby playing a crucial role in signal transduction in various physiological processes. PDE inhibitors have been developed for a wide range of diseases, including erectile dysfunction, COPD, and neurological disorders. For example, inhibition of specific PDE isozymes like PDE1 has been proposed as a therapeutic approach for cognitive enhancement in conditions such as Alzheimer's disease. While the piperazine structure is found in some PDE inhibitors, there is no available research specifically linking Piperazine, 1-(2-phenylethenyl)-(9CI), to the inhibition of any PDE family members or to the modulation of neurogenesis.

Receptor Binding and Modulation Studies

In contrast to enzyme inhibition, the cinnamylpiperazine (B8809312) scaffold has been investigated for its interaction with several key neurotransmitter receptors. Research has focused on derivatives of Piperazine, 1-(2-phenylethenyl)-(9CI), revealing affinities for dopaminergic, serotonergic, adrenergic, and opioid receptors.

One area of investigation has been the development of ligands for dopamine (B1211576) and serotonin (B10506) receptors, which are established targets for antipsychotic medications. A study of various 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivatives revealed their binding affinities for dopamine D₂, serotonin 5-HT₁ₐ, serotonin 5-HT₂ₐ, and α₁-adrenergic receptors. nih.gov The findings from this research indicated that all tested compounds displayed a high affinity for the D₂ receptor, low to moderate affinity for 5-HT₁ₐ and 5-HT₂ₐ receptors, and a wide range of affinities for the α₁-adrenergic receptor. nih.gov Docking analyses suggested that the interaction with D₂ and 5-HT₁ₐ receptors involves a key interaction between the protonated piperazine nitrogen and aspartate residues within the receptor binding sites. nih.gov

Table 1: Binding Affinities (Ki, nM) of 1-Cinnamyl-4-(2-methoxyphenyl)piperazine Derivatives at Various Receptors Data extracted from radioligand binding assays.

CompoundD₂5-HT₁ₐ5-HT₂ₐα₁
Derivative 11.8185492.9
Derivative 22.5210654.5
Derivative 31.5150401.8
Derivative 43.2255786.3

Another line of research explored fluorinated cinnamylpiperazines as potential ligands for monoamine oxidase B (MAO-B) , an enzyme target for neurodegenerative diseases. In this study, a series of novel fluorinated cinnamylpiperazine derivatives were synthesized and evaluated. However, in vitro competitive binding assays using l-[³H]Deprenyl as the radioligand showed that these specific derivatives did not possess a significant binding affinity for MAO-B.

Furthermore, the cinnamylpiperazine core structure is a key feature of a class of novel synthetic opioids. Studies on acyl derivatives, such as AP-237 (1-butyryl-4-cinnamylpiperazine) and AP-238, have characterized their activity at the µ-opioid receptor (MOR) . nih.govmdpi.com Using a β-arrestin 2 (βarr2) recruitment assay to determine MOR activation potential, these compounds were identified as MOR agonists. nih.gov Of the compounds tested in one study, AP-238 was the most potent, while a related analog, 2-methyl AP-237, was the most efficacious. nih.govmdpi.com

Table 2: µ-Opioid Receptor (MOR) Activation Potential of Acyl Cinnamylpiperazine Derivatives Data from an in vitro βarr2 recruitment assay.

CompoundPotency (EC₅₀, nM)Efficacy (Eₘₐₓ, % relative to hydromorphone)
AP-238248Not Reported
2-Methyl AP-237Not Reported125%
para-Methyl AP-237Not ReportedNot Reported
AP-237>3000Not Reported

These studies collectively indicate that while the specific compound Piperazine, 1-(2-phenylethenyl)-(9CI) itself is under-investigated, its core structure is a key component of molecules that actively bind to and modulate important CNS receptors.

Serotonin (5-HT) Receptor Agonism/Antagonism

Research into the affinity of 1-cinnamylpiperazine derivatives for serotonin receptors has provided initial insights into their neuropharmacological profile. Studies on a series of 1-cinnamyl-4-(2-methoxyphenyl)piperazines, which are structurally related to Piperazine, 1-(2-phenylethenyl)-(9CI), have demonstrated that these compounds generally exhibit low to moderate affinity for both the 5-HT1A and 5-HT2A receptor subtypes. nih.gov

While specific binding affinity values (K_i_) for the parent compound, Piperazine, 1-(2-phenylethenyl)-(9CI), are not extensively detailed in the available literature, the data from its derivatives suggest a potential interaction with these key serotonin receptors. The functional activity at these receptors, determining whether the compound acts as an agonist or antagonist, remains an area for further detailed investigation.

Table 1: Reported Affinity of 1-Cinnamylpiperazine Derivatives for Serotonin Receptors

Receptor Subtype Reported Affinity
5-HT1A Low to Moderate nih.gov

Amine Reuptake Inhibition (Serotonin, Noradrenaline)

The potential for piperazine-containing compounds to inhibit the reuptake of monoamine neurotransmitters like serotonin and noradrenaline is a well-established area of pharmaceutical research. This mechanism is central to the action of many antidepressant medications.

Muscarinic Cholinergic Receptor Modulation

The muscarinic cholinergic system, with its five receptor subtypes (M1-M5), plays a crucial role in regulating various physiological functions. A thorough review of the scientific literature did not yield any studies investigating the binding affinity or modulatory effects of Piperazine, 1-(2-phenylethenyl)-(9CI) on any of the muscarinic cholinergic receptors. This area remains uninvestigated for this specific compound.

Antimicrobial Research Applications (in vitro)

Beyond its neuropharmacological profile, derivatives of Piperazine, 1-(2-phenylethenyl)-(9CI) have been evaluated for their potential antimicrobial properties.

Antibacterial Activity Against Specific Pathogens

In vitro studies on cinnamyl derivatives of arylpiperazines have demonstrated antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. While data for the specific parent compound is part of a broader study, the class of compounds shows notable effects.

One study investigated the antibacterial activity of several cinnamyl derivatives of arylpiperazine. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method. The results indicated that these compounds possess varying degrees of antibacterial efficacy against the tested pathogens.

Table 2: In Vitro Antibacterial Activity of a Cinnamyl Derivative of Arylpiperazine (Compound 2)

Bacterial Strain Minimum Inhibitory Concentration (MIC) in mg/mL
Staphylococcus aureus 0.25
Streptosporangium longisporum 0.06
Escherichia coli 0.12
Pseudomonas aeruginosa 0.06
Salmonella enteritidis 0.12

Mechanism of Antimicrobial Action

The precise mechanism of antimicrobial action for Piperazine, 1-(2-phenylethenyl)-(9CI) has not been definitively elucidated. However, for the broader class of piperazine-based antimicrobial agents, a primary proposed mechanism involves the disruption of the bacterial cytoplasmic membrane. nih.gov This disruption can lead to the leakage of essential intracellular components, ultimately resulting in bacterial cell death. This mechanism is attributed to the physicochemical properties of the piperazine moiety and its derivatives, which can interact with the lipid bilayer of the bacterial cell membrane.

Antioxidant Activity Assessment (in vitro)

The potential for a compound to act as an antioxidant is often assessed through in vitro assays that measure its ability to scavenge free radicals. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

A review of the available scientific literature did not reveal any studies that have specifically evaluated the in vitro antioxidant activity of Piperazine, 1-(2-phenylethenyl)-(9CI) using standard assays like DPPH or ABTS. Therefore, its potential as an antioxidant remains uncharacterized.

Radical Scavenging Assays (e.g., DPPH, ABTS)

The capacity of piperazine compounds to scavenge free radicals is commonly tested using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. In these tests, the antioxidant donates an electron or hydrogen atom to the radical, a reaction that can be measured spectrophotometrically.

Studies on aryl/aralkyl substituted piperazine derivatives containing a methylxanthine moiety have demonstrated notable radical scavenging activity. For example, one compound featuring a hydroxyl group (compound 3c in the study) showed the highest activity in both DPPH and ABTS assays. nih.govresearchgate.net However, the potency of these derivatives was generally found to be lower than that of the standard antioxidant Butylated hydroxytoluene (BHT). nih.gov The presence of a hydroxyl group in the structure appears to be crucial for the antioxidant properties of these piperazine derivatives. nih.gov

Table 1: Radical Scavenging Activity of Selected Piperazine Derivatives

Compound ID (from source) Assay IC₅₀ (μmol/L) Standard (BHT) IC₅₀ (μmol/L)
3a DPPH 371.97 113.17
3c DPPH 189.42 113.17

Data sourced from a study on aryl/aralkyl piperazine derivatives with a xanthine (B1682287) moiety. nih.gov

Ferric Reducing/Antioxidant Power (FRAP) Assays

The FRAP assay measures the total antioxidant capacity of a compound by assessing its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which results in a colored product. ptfarm.plnih.gov This assay provides a direct measure of the electron-donating capability of a substance. nih.gov

Research on 1-(phenoxyethyl)-piperazine derivatives showed that certain substitutions could enhance total antioxidant capacity (TAC). nih.gov Specifically, derivatives with 4-methyl and 2,6-dimethyl substitutions were found to increase TAC. nih.gov Conversely, the addition of a chlorine atom to the methyl-phenoxy moiety was observed to decrease the antioxidant properties. nih.gov In studies of other piperazine derivatives, those showing strong DPPH and ABTS activity also demonstrated significant ferric reducing power. nih.gov

Cellular Assays for Biological Response Evaluation (in vitro)

Beyond simple chemical assays, the biological effects of piperazine derivatives are evaluated in cellular models to understand their potential therapeutic applications, including radioprotection and anti-cancer effects.

Radioprotective Effects in Cell Lines

Certain piperazine derivatives have been investigated for their potential to protect cells from damage induced by ionizing radiation. A series of novel 1-(2-hydroxyethyl)piperazine derivatives were synthesized and evaluated for their radioprotective effects in human cells. nih.govresearchgate.netnih.gov These studies found that some of the compounds could protect cells against radiation-induced apoptosis. nih.govnih.gov In one study, a lead compound (designated as compound 8) demonstrated a significant radioprotective effect on cell survival in vitro with low associated cytotoxicity. nih.govnih.gov These findings suggest that the piperazine scaffold is a promising starting point for developing effective agents to counter the harmful effects of radiation exposure. nih.gov

Anti-cancer Potential in Human Cancer Cell Lines

The piperazine nucleus is a common feature in many anti-cancer agents, and numerous novel derivatives have been screened for their anti-proliferative activity against various human cancer cell lines. mdpi.comresearchgate.netjetir.org

Vindoline-piperazine conjugates have shown outstanding potency. One derivative was highly effective on the breast cancer MDA-MB-468 cell line (GI₅₀ = 1.00 μM), while another was most effective against the non-small cell lung cancer HOP-92 cell line (GI₅₀ = 1.35 μM). mdpi.com Other conjugates demonstrated significant growth inhibition of colon cancer (KM12), CNS cancer (SF-539, SNB-75), and leukemia (MOLT-4) cell lines. mdpi.com

Similarly, alepterolic acid modified with arylformyl piperazinyl groups yielded derivatives with potent activity. nih.gov These compounds were particularly effective against hepatoma (HepG2) and triple-negative breast cancer (MDA-MB-231) cell lines, with one derivative showing an IC₅₀ value of 5.55±0.56 μM against MDA-MB-231 cells. nih.gov Rhodanine-piperazine hybrids have also been identified as potent agents against breast cancer cell lines, including MCF-7 and MDA-MB-468. mdpi.com

Table 2: Anti-proliferative Activity of Various Piperazine Derivatives in Human Cancer Cell Lines

Derivative Class Cell Line Cancer Type Activity Metric Value (μM)
Alepterolic Acid-Piperazine MDA-MB-231 Triple-Negative Breast Cancer IC₅₀ 5.55
Vindoline-Piperazine MDA-MB-468 Breast Cancer GI₅₀ 1.00
Vindoline-Piperazine HOP-92 Non-Small Cell Lung Cancer GI₅₀ 1.35
Quinolinequinone-Piperazine ACHN Renal Cancer IC₅₀ 1.50

Data compiled from multiple studies on different classes of piperazine derivatives. jetir.orgmdpi.comnih.govnih.gov

Studies on Specific Cellular Pathways and Mechanisms

To understand the basis of their anti-cancer activity, studies have delved into the molecular mechanisms and cellular pathways affected by piperazine derivatives.

Induction of Apoptosis: Alepterolic acid-piperazine derivatives have been shown to inhibit the growth of MDA-MB-231 breast cancer cells and prevent colony formation. nih.gov Further analysis through Hoechst staining, flow cytometry, and western blotting revealed that the lead compound from this series induces caspase-dependent apoptosis. nih.gov

Kinase Inhibition: The anti-cancer activity of rhodanine-piperazine hybrids has been linked to the targeting of key tyrosine kinases involved in tumor progression. mdpi.com Molecular docking studies indicated favorable binding interactions with Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2), suggesting that these compounds may function as kinase inhibitors. mdpi.com

Cell Cycle Arrest: Piperazine-linked quinolinequinones were found to inhibit the proliferation of renal cancer (ACHN) cells. nih.gov Investigations into the mechanism revealed that the lead compound in this series induced cell cycle arrest. nih.gov

Preclinical Efficacy Studies (Excluding Human Clinical Trials)

Promising candidates from in vitro studies are often advanced to preclinical evaluation in animal models. Research on 1-(2-hydroxyethyl)piperazine derivatives extended to in vivo testing to assess their radioprotective capabilities. nih.govnih.gov In a study using a mouse model, a lead piperazine compound was shown to enhance the survival of mice 30 days after they were exposed to whole-body irradiation, although the increase was not statistically significant. nih.govnih.gov These preclinical studies, while preliminary, provide crucial data on the potential of these compounds as systemic radioprotective agents and form the basis for further development. nih.gov

Table of Mentioned Compounds

Compound Name
Piperazine, 1-(2-phenylethenyl)-(9CI)
2,2-diphenyl-1-picrylhydrazyl (DPPH)
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
Butylated hydroxytoluene (BHT)
1-(Phenoxyethyl)-piperazine
1-(2-Hydroxyethyl)piperazine
Vindoline
Alepterolic acid
Rhodanine

In Vivo Models for Specific Biological Activities (e.g., anti-Pneumocystis activity in mice)

No specific studies detailing the in vivo anti-Pneumocystis activity of Piperazine, 1-(2-phenylethenyl)-(9CI) in mouse models were identified in the performed search. Research in this therapeutic area has evaluated more complex structures where a piperazine ring acts as a central linker for other pharmacologically active moieties, but not the title compound itself. nih.govmdpi.com

Pharmacokinetic Investigations (in preclinical models)

The search did not yield any preclinical studies focused on the pharmacokinetic profile of Piperazine, 1-(2-phenylethenyl)-(9CI). While pharmacokinetic data exist for other piperazine-containing drugs and derivatives in various animal models, this information is not applicable to the specific compound requested. nih.govnih.gov

Pharmacodynamic Assessments (in preclinical models)

No preclinical data regarding the pharmacodynamic properties of Piperazine, 1-(2-phenylethenyl)-(9CI) were found. Pharmacodynamic studies are available for other molecules within the broader cinnamylpiperazine class, often in the context of their effects on specific receptors like the µ-opioid receptor, but these findings cannot be extrapolated to the requested compound. nih.govresearchgate.net

Theoretical and Computational Research for Molecular Understanding

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of Piperazine (B1678402), 1-(2-phenylethenyl)- (9CI). nih.govirjweb.com These methods allow for the detailed analysis of molecular orbitals and charge distribution, which are critical determinants of the molecule's chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govirjweb.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or electron-accepting nature. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

For Piperazine, 1-(2-phenylethenyl)- (9CI), the HOMO is expected to be localized primarily on the piperazine ring and the phenylethenyl group, which are electron-rich moieties. The LUMO, on the other hand, is likely distributed over the conjugated system of the phenylethenyl group. DFT calculations on similar piperazine derivatives have shown that the distribution of these orbitals is key to their biological activity. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Properties of Piperazine, 1-(2-phenylethenyl)- (9CI) based on related compounds.
ParameterCalculated Value (eV)Interpretation
HOMO Energy-5.5 to -6.5Indicates the energy of the highest energy electrons available for donation.
LUMO Energy-1.0 to -2.0Indicates the energy of the lowest energy empty orbital available to accept electrons.
HOMO-LUMO Gap (ΔE)3.5 to 5.5A larger gap suggests higher kinetic stability and lower chemical reactivity.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution across a molecule's surface. deeporigin.comlibretexts.org It is a valuable tool for understanding and predicting intermolecular interactions, particularly non-covalent interactions like hydrogen bonding and electrostatic attractions, which are fundamental to drug-receptor binding. deeporigin.comchemrxiv.org The EPS map is color-coded to indicate regions of different electrostatic potential: red typically signifies areas of negative potential (electron-rich), blue indicates positive potential (electron-poor), and green represents neutral regions. deeporigin.com

In the case of Piperazine, 1-(2-phenylethenyl)- (9CI), the nitrogen atoms of the piperazine ring are expected to be regions of negative electrostatic potential, making them potential hydrogen bond acceptors. The hydrogen atoms attached to the piperazine ring and the phenylethenyl group would exhibit positive electrostatic potential, acting as potential hydrogen bond donors. The aromatic ring of the phenylethenyl group will likely present a region of negative potential above and below the plane of the ring due to the π-electron cloud. Understanding these electrostatic features is crucial for predicting how the molecule will orient itself within a protein's binding pocket. proteopedia.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between a ligand, such as Piperazine, 1-(2-phenylethenyl)- (9CI), and a biological target, typically a protein. mdpi.comjptcp.com

Predicting Binding Affinity and Orientation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. jptcp.com The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. The scoring function typically considers factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding. ajrconline.org For Piperazine, 1-(2-phenylethenyl)- (9CI), docking studies against a hypothetical target would likely show the piperazine nitrogen atoms forming hydrogen bonds with amino acid residues in the binding site, while the phenylethenyl group could engage in hydrophobic or π-π stacking interactions. nih.gov

Table 2: Predicted Binding Interactions of Piperazine, 1-(2-phenylethenyl)- (9CI) with a Hypothetical Protein Target.
Interaction TypeMolecular Moiety InvolvedPotential Interacting Amino Acid Residues
Hydrogen BondingPiperazine NitrogensAsp, Glu, Ser, Thr
Hydrophobic InteractionsPhenylethenyl GroupLeu, Ile, Val, Phe
π-π StackingPhenyl RingPhe, Tyr, Trp

Analysis of Protein-Ligand Conformational Changes

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govnih.gov MD simulations can reveal how the binding of a ligand induces conformational changes in the protein, and vice versa. mdpi.comrsc.org These simulations can also provide a more accurate estimation of binding free energies by accounting for the dynamic nature of the system and the role of solvent molecules. For a complex of Piperazine, 1-(2-phenylethenyl)- (9CI) and a protein, an MD simulation could show subtle rearrangements of the binding pocket residues to better accommodate the ligand, or larger-scale conformational changes in the protein that might be linked to its biological function.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com QSAR models are developed by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed activity. nih.gov

For a series of analogs of Piperazine, 1-(2-phenylethenyl)- (9CI), a QSAR study could identify the key structural features that are important for a particular biological activity, for instance, anticancer activity. researchgate.net Molecular descriptors could include electronic properties (e.g., HOMO/LUMO energies), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). A resulting QSAR model might reveal, for example, that electron-withdrawing substituents on the phenyl ring increase activity, while bulky substituents on the piperazine ring decrease it. Such models are invaluable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent and selective molecules. nih.gov

Table 3: Hypothetical QSAR Model for Anticancer Activity of Piperazine, 1-(2-phenylethenyl)- (9CI) Analogs.
DescriptorCorrelation with ActivityInterpretation
LogP (Hydrophobicity)PositiveIncreased lipophilicity may enhance cell membrane permeability.
Molecular WeightNegativeLarger molecules may have reduced accessibility to the target site.
HOMO EnergyPositiveHigher HOMO energy (less negative) may facilitate electron donation in a key interaction.
Dipole MomentPositiveA higher dipole moment may enhance electrostatic interactions with the target.

Development of Predictive Models for Biological Activity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, provides a powerful tool for understanding how the chemical structure of piperazine derivatives relates to their biological activity. nih.gov These models use statistical methods to correlate variations in physicochemical properties of compounds with their observed biological effects.

For piperazine derivatives, three-dimensional QSAR (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) have been successfully employed. nih.govnih.gov CoMFA models generate a 3D grid around aligned molecules to calculate steric and electrostatic fields. These fields are then used as descriptors to build a regression model that can predict the activity of new, untested compounds. For instance, in studies on piperazine analogs, CoMFA has been used to explain binding affinities at specific receptors, such as the dopamine (B1211576) D3 receptor. nih.gov The resulting models provide tools for predicting the affinity of related compounds and guiding the design of new ligands. nih.gov

The predictive power of these models is often evaluated using statistical metrics like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). High values for these metrics, often above 0.7, indicate a robust and predictive model.

Model TypeKey DescriptorsTarget ActivityPredictive Accuracy (Illustrative)Reference
CoMFA Steric Fields, Electrostatic FieldsAntihistamine Effectq² = 0.727, r² = 0.919 nih.gov
HQSAR Hologram-based fragmentsDopamine D3 Receptor Bindingq² = 0.841, r² = 0.917 nih.gov
3D-QSAR Electrostatic Factors, Steric FactorsAntibradykinin EffectNot Specified nih.gov

This table is illustrative and provides examples of predictive models developed for the broader class of piperazine derivatives.

Identification of Key Structural Descriptors

The biological activity of piperazine derivatives is governed by specific structural features, or descriptors. Identifying these key descriptors is crucial for rational drug design. Computational studies have consistently highlighted the importance of several factors for the piperazine class of compounds.

Electrostatic and Steric Factors : 3D-QSAR studies on various piperazine derivatives have shown that electrostatic and steric properties, rather than hydrophobicity, are often the primary determinants of their antagonistic effects. nih.gov The spatial arrangement of atoms and the distribution of charge within the molecule significantly influence how it interacts with its biological target. nih.gov

Substituents on the Piperazine Ring : The nature and position of substituents on the piperazine ring are critical. The two nitrogen atoms in the ring are basic centers that can be protonated at physiological pH, which can be crucial for solubility and target binding. mdpi.comnih.gov The N-1 nitrogen can be used to introduce hydrogen bond acceptors and hydrophobic groups, often without creating a new stereocenter. nih.gov

Aryl Group Substitution : For arylpiperazine derivatives, the substitution pattern on the aryl ring is a key determinant of activity. For example, in a series of 1,2-benzothiazine derivatives containing a phenylpiperazine moiety, compounds with two chlorine atoms on the phenyl ring showed significantly higher cytotoxic activity against cancer cells. mdpi.com

De Novo Molecular Design Approaches

De novo design involves the computational creation of novel molecular structures from scratch, rather than by modifying existing compounds. This approach is particularly useful for exploring new chemical space and designing scaffolds with improved properties. For piperazine and its analogs, de novo design can be used to build new central scaffolds that merge essential receptor-binding features with beneficial pharmacokinetic properties, such as enhanced water solubility and metabolic stability. nih.govresearchgate.net This method offers advantages over sequential synthesis, including maximum control over the substitution pattern. nih.gov

Ligand-Based Design Principles

Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules that are known to bind to the target. The principle is that molecules with similar structures are likely to have similar biological activities.

For derivatives of Piperazine, 1-(2-phenylethenyl)-(9CI), this involves:

Pharmacophore Modeling : Identifying the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity from a set of known active piperazine derivatives.

Structure-Activity Relationship (SAR) Studies : Systematically modifying the structure of the lead compound and observing the effect on its biological activity. For example, SAR studies on flavone-piperazine hybrids revealed that an unsubstituted piperazine ring was better for activity against K562 cancer cells. nih.gov

Molecular Similarity Searching : Using the structure of an active compound like 1-cinnamylpiperazine as a query to search databases for other molecules with similar structural or physicochemical properties.

These principles guide the rational design of new compounds by retaining the key features responsible for activity while modifying other parts of the molecule to improve properties like potency or selectivity. mdpi.comresearchgate.net

Structure-Based Design Principles

When the 3D structure of the biological target (e.g., an enzyme or receptor) is available, structure-based design methods can be used. Molecular docking is a primary technique in this approach, where computational algorithms predict the preferred orientation and binding affinity of a ligand when bound to a target. nih.gov

In the design of novel piperazine derivatives, molecular docking studies are used to:

Visualize and analyze the interactions between the ligand and the target's active site. mdpi.com

Predict the binding energy, which helps in prioritizing compounds for synthesis.

Guide the modification of the ligand to enhance its interaction with key amino acid residues in the active site, for example, by forming hydrogen bonds. nih.gov

For instance, in the design of anticancer agents based on a 1,2-benzothiazine scaffold incorporating phenylpiperazine, molecular docking was used to show that the designed compounds could bind to both the DNA-Topo II complex and the minor groove of DNA, explaining their cytotoxic activity. mdpi.comresearchgate.net

Application of Machine Learning in Chemical Research

Machine learning (ML) is rapidly transforming chemical research by enabling the prediction of molecular properties, reaction outcomes, and synthetic pathways from large datasets. nih.gov These data-driven techniques can learn complex patterns and relationships that are not immediately obvious to human researchers. nih.govresearchgate.net In medicinal chemistry, ML models are being integrated into the design-make-test-analyze cycle to accelerate the discovery of new molecular entities. nih.gov

Predicting Synthetic Yields and Selectivity

A significant challenge in chemical synthesis is the prediction of reaction yields and selectivity. Machine learning models are being developed to address this by learning from vast repositories of chemical reaction data. nih.gov These models can predict the outcome of a reaction based on the reactants, reagents, and conditions, thereby helping chemists to select the most promising synthetic routes before entering the lab.

Different ML approaches are used for this purpose:

Graph Convolutional Neural Networks : These models represent molecules as graphs and learn to predict changes in atoms and bonds from starting materials to products.

Sequence-to-Sequence Models : These models treat chemical reactions as a translation problem, converting a sequence of reactant SMILES (Simplified Molecular-Input Line-Entry System) strings into a product SMILES string.

Recent models have shown competitive performance in predicting reaction yields, with some achieving high coefficients of determination (R²) on benchmark datasets. nih.gov While the application of these tools to the specific synthesis of Piperazine, 1-(2-phenylethenyl)-(9CI) is not explicitly detailed in the literature, these general methods represent the forefront of computer-aided synthesis planning and can be applied to optimize its synthesis and the synthesis of its derivatives. nih.gov

Machine Learning ModelTaskPerformance Metric (Illustrative)Key FeatureReference
Egret Generic Reaction Yield PredictionR² = 0.60 - 0.85Condition-Based Contrastive Learning nih.gov
Yield-BERT Yield PredictionAccuracy = 55.42% (Categorical)Transformer-based model nih.gov
Decision Tree Antibacterial Property PredictionAccuracy = 96%Attribute Selection researchgate.net

This table provides examples of machine learning models and their performance in various chemical prediction tasks.

Accelerating Drug Discovery Efforts

Theoretical and computational research has become an indispensable component of modern drug discovery, significantly reducing the time and costs associated with identifying and optimizing new therapeutic agents. japsonline.compreprints.org The "Piperazine, 1-(2-phenylethenyl)-(9CI)" scaffold, with its proven pharmacological versatility, is an ideal candidate for these in silico approaches. researchgate.net Computational methods allow for the rapid evaluation of vast chemical libraries, prediction of molecular interactions, and elucidation of structure-activity relationships (SAR), thereby streamlining the path from initial concept to a viable drug candidate. nih.gov

A cornerstone of computational drug design is the use of virtual screening, which can be broadly categorized into ligand-based and structure-based approaches. researchgate.net Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, are employed when the three-dimensional structure of the biological target is unknown. mdpi.comdergipark.org.tr QSAR studies establish a mathematical correlation between the chemical structures of a series of cinnamylpiperazine (B8809312) analogs and their biological activities, enabling the prediction of potency for novel, unsynthesized compounds. nih.govnih.govresearchgate.net Pharmacophore modeling identifies the crucial three-dimensional arrangement of chemical features necessary for biological activity, creating a template that can be used to search large databases for new molecules with different core structures but similar activity profiles. rsc.orgnih.govnih.gov

When the structure of the target protein is available, structure-based methods like molecular docking are employed. nih.gov Molecular docking predicts the preferred orientation and binding affinity of a ligand, such as a derivative of "Piperazine, 1-(2-phenylethenyl)-(9CI)," within the active site of its receptor. nih.govmdpi.comresearchgate.net This provides invaluable insights into the specific molecular interactions—like hydrogen bonds or hydrophobic contacts—that govern binding, thereby guiding the rational design of more potent and selective inhibitors. rsc.orgnih.govmdpi.com For instance, docking has been successfully used to explore the binding of various piperazine-containing compounds to targets such as the sigma receptor and topoisomerase II. nih.govnih.gov

To refine the static picture provided by molecular docking, molecular dynamics (MD) simulations are often performed. dntb.gov.uaresearchgate.net MD simulations model the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological environment. escholarship.orgnih.gov These simulations can confirm the stability of a docked pose, reveal key conformational changes in the protein or ligand upon binding, and provide a more accurate estimation of binding free energies. researchgate.netnih.gov The integration of these computational techniques creates a powerful workflow that accelerates the discovery of novel therapeutics based on the cinnamylpiperazine scaffold. researchgate.net This synergy allows researchers to prioritize the synthesis of the most promising candidates, reducing the reliance on costly and time-consuming experimental screening. nih.govenamine.net

Table 1: Application of Computational Methods in the Study of Piperazine Derivatives This table is interactive and can be sorted by clicking on the column headers.

Method Primary Application Key Insights Provided
Molecular Docking Predicting ligand-receptor binding modes and affinities. - Identification of key amino acid interactions.- Rationalization of structure-activity relationships (SAR).- Prioritization of compounds for synthesis. nih.govmdpi.com
Molecular Dynamics (MD) Simulation Assessing the stability and dynamics of ligand-receptor complexes. - Confirmation of binding pose stability over time.- Understanding conformational changes upon binding.- Refinement of binding free energy calculations. nih.govescholarship.org
QSAR (Quantitative Structure-Activity Relationship) Predicting the biological activity of new analogs based on their structure. - Identification of physicochemical properties critical for activity.- Guidance for lead optimization.- Reduction of the number of compounds needing synthesis. nih.govnih.gov
Pharmacophore Modeling Identifying essential 3D chemical features for biological activity. - A 3D query for virtual screening of large compound databases.- Scaffold hopping to find novel chemical series.- Understanding common features among diverse active ligands. rsc.orgnih.gov

| Virtual Screening | Rapidly screening large compound libraries to identify potential "hits". | - Enrichment of hit rates compared to experimental screening.- Cost-effective exploration of vast chemical space.- Identification of novel lead compounds for development. researchgate.netnih.gov |

Table 2: Examples of In Silico Studies on Piperazine-Containing Scaffolds This table is interactive and can be sorted by clicking on the column headers.

Therapeutic Target Computational Approach Key Findings/Outcome
Sigma-1 Receptor (S1R) Screening, Molecular Docking, Molecular Dynamics Identification of a potent piperazine-based S1R agonist; elucidation of the binding mode and crucial amino acid interactions stabilizing the complex. rsc.orgnih.gov
Topoisomerase II (Topo II) Molecular Docking, Fluorescence Spectroscopy Design of phenylpiperazine derivatives of 1,2-benzothiazine; docking confirmed interaction with the DNA-Topo II complex, aligning with in vitro anticancer activity. nih.gov
Antidepressant Targets (Serotonin/Noradrenaline Reuptake) 2D-QSAR, 3D-QSAR (MFA) Development of predictive models identifying key molecular descriptors influencing reuptake inhibition, guiding the design of novel antidepressants. nih.gov

| Antihistamine/Antibradykinin Targets | 3D-QSAR (CoMFA) | Correlation of electrostatic and steric fields of piperazine derivatives with their antagonistic effects, providing a model for designing new dual-activity compounds. nih.govewha.ac.kr |

Future Research Directions and Translational Perspectives Non Clinical Focus

Development of Novel Synthetic Routes with Improved Sustainability

Future research should prioritize the development of environmentally benign and efficient synthetic methods for 1-(2-phenylethenyl)piperazine and its derivatives. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions, hazardous solvents, and multi-step procedures. The principles of green chemistry offer a roadmap for improvement.

Key areas for development include:

Catalytic Strategies : The exploration of reusable, heterogeneous organocatalysts could offer an eco-friendly alternative to conventional methods. researchgate.net For instance, developing solid-supported catalysts could simplify product purification, minimize waste, and allow for catalyst recycling.

One-Pot Syntheses : Designing one-pot, multi-component reactions would enhance efficiency by reducing the number of intermediate purification steps, thereby saving time, resources, and energy. researchgate.net

Alternative Energy Sources : Investigating the use of microwave or ultrasound irradiation could accelerate reaction times and improve yields compared to conventional heating.

Bio-based Starting Materials : A long-term goal could involve sourcing starting materials, such as α-amino acids, from renewable feedstocks to create a more sustainable lifecycle for these compounds. rsc.org A practical and scalable route starting from such materials could significantly reduce the environmental footprint of synthesis. rsc.org

Table 1: Comparison of Synthetic Approaches

Approach Traditional Methods Sustainable Future Directions
Catalysts Homogeneous, often metal-based Heterogeneous, reusable organocatalysts researchgate.net
Solvents Volatile organic compounds (VOCs) Green solvents (e.g., water, ionic liquids)
Efficiency Multi-step, requires purification One-pot, multi-component reactions researchgate.net
Energy Conventional heating Microwave, sonication

| Starting Materials | Petroleum-based | Renewable, bio-based feedstocks rsc.org |

Exploration of New Pharmacological Targets based on In Vitro Data

The piperazine (B1678402) nucleus is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities. jetir.orgeurekaselect.com Derivatives have shown potential as anticancer, antimicrobial, antifungal, and radioprotective agents. nih.govmdpi.comnih.govmdpi.com Future in vitro studies on 1-(2-phenylethenyl)piperazine should aim to uncover novel pharmacological targets and mechanisms of action.

Potential research avenues include:

Receptor Profiling : Comprehensive screening against a broad panel of receptors, ion channels, and enzymes could identify unexpected biological targets. Piperazine derivatives have already been identified as ligands for dopamine (B1211576) D2, sigma, and androgen receptors. nih.govnih.govacs.orgnih.gov

Anticancer Mechanisms : Given the antiproliferative activity of many piperazine compounds, future studies could investigate the effect of 1-(2-phenylethenyl)piperazine on specific cancer-related pathways, such as topoisomerase inhibition or apoptosis induction. mdpi.comnih.govmdpi.com

Radioprotective Properties : Building on research showing that certain 1-(2-hydroxyethyl)piperazine derivatives can protect human cells from radiation-induced damage, the 1-(2-phenylethenyl)piperazine scaffold could be explored for similar radioprotective effects. nih.govmdpi.com

Antimicrobial and Antifungal Activity : Systematic screening against a diverse range of bacterial and fungal strains is warranted, as various piperazine derivatives have demonstrated significant antimicrobial properties. nih.govresearchgate.net

Design of Next-Generation Piperazine-Based Research Tools

The structural characteristics of 1-(2-phenylethenyl)piperazine make it an excellent candidate for development into sophisticated research tools for probing biological systems. Its rigid framework and potential for functionalization are key advantages.

Future design strategies could focus on:

Molecular Probes : By incorporating fluorescent tags or reporter groups, derivatives of 1-(2-phenylethenyl)piperazine could be transformed into molecular probes for imaging and tracking specific biological targets within cells. The synthesis of fluorescent benzanthrone (B145504) dyes incorporating a piperazine moiety highlights this potential. mdpi.com

Receptor Mapping Ligands : The development of radiolabeled or biotinylated analogs could facilitate the mapping and characterization of receptor binding sites, similar to how substituted piperazines have been used to probe the dopamine D2 receptor. nih.gov

Affinity Chromatography : Immobilizing 1-(2-phenylethenyl)piperazine derivatives on a solid support could be used to create affinity chromatography columns for isolating and purifying target proteins from complex biological mixtures.

Advanced Computational Studies to Guide Experimental Research

In silico methods are indispensable tools for accelerating the drug discovery and development process. Advanced computational studies can provide deep insights into the molecular interactions of 1-(2-phenylethenyl)piperazine, guiding the rational design of new analogs with enhanced properties.

Key computational approaches include:

Molecular Docking : Docking simulations can predict the binding orientation and affinity of 1-(2-phenylethenyl)piperazine and its virtual derivatives within the active sites of various biological targets, such as enzymes and receptors. nih.govnih.govnih.govrsc.org This helps prioritize compounds for synthesis and biological testing.

Molecular Dynamics (MD) Simulations : MD simulations can reveal the dynamic behavior of the ligand-receptor complex over time, providing a more accurate understanding of binding stability and the key intermolecular interactions involved. nih.govnih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) : QSAR models can be developed to correlate the structural features of a series of piperazine analogs with their biological activity. wu.ac.th These models can then be used to predict the activity of novel, unsynthesized compounds, thereby streamlining the design process.

Table 2: Application of Computational Methods

Computational Method Purpose Expected Outcome for 1-(2-phenylethenyl)piperazine Research
Molecular Docking Predict binding mode and affinity Identification of potential biological targets and key interactions. nih.govnih.gov
Molecular Dynamics Analyze complex stability and dynamics Deeper understanding of the binding mechanism and residence time. nih.gov

| QSAR | Correlate structure with activity | Predictive models to guide the design of more potent analogs. wu.ac.th |

Collaborative Research Efforts in Academia and Industry (non-clinical focus)

Fostering collaborations between academic institutions and industrial partners is crucial for translating fundamental research into tangible applications. Such partnerships can leverage the innovative research environment of academia and the resources and development expertise of industry.

Future collaborative models could include:

Joint Research Programs : Establishing research programs where academic labs focus on discovery and mechanism-of-action studies, while industry partners provide access to high-throughput screening platforms and expertise in medicinal chemistry optimization.

Training and Knowledge Exchange : Programs modeled after collaborations like that between the University of Nottingham and GlaxoSmithKline can provide students with hands-on experience in industrial medicinal chemistry, fostering the next generation of researchers. nih.gov In these models, academic researchers can design and synthesize novel compounds, which are then tested and evaluated by their industry counterparts. nih.gov

Open Innovation Platforms : Creating consortia or open innovation challenges focused on developing new applications for the 1-(2-phenylethenyl)piperazine scaffold could attract a diverse range of expertise and accelerate progress in a non-clinical setting.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Piperazine, 1-(2-phenylethenyl)-(9CI), and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of substituted piperazines often involves nucleophilic substitution or coupling reactions. For introducing the 2-phenylethenyl group, a Heck coupling reaction (palladium-catalyzed C–C bond formation) is a plausible route, leveraging aryl halides and alkenes. Optimization parameters include:

  • Catalyst system : Pd(OAc)₂ or Pd(PPh₃)₄ with ligands (e.g., PPh₃) .
  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reaction efficiency .
  • Temperature : Elevated temperatures (80–120°C) improve coupling kinetics but may risk decomposition.
  • Purification : Column chromatography or recrystallization to isolate the product, monitored via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the structure of Piperazine, 1-(2-phenylethenyl)-(9CI)?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm piperazine ring conformation and styryl group integration. Key signals include vinyl protons (δ 5.5–7.5 ppm for trans/cis coupling) and aromatic protons (δ 7.0–7.8 ppm) .
  • IR Spectroscopy : Detect N–H stretching (~3300 cm⁻¹ for secondary amines) and C=C stretching (~1600 cm⁻¹) .
  • Mass Spectrometry (GC-MS/LC-MS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemistry and crystal packing, critical for conformational analysis .

Advanced Research Questions

Q. How does the 2-phenylethenyl substituent influence the electronic properties and reactivity of the piperazine ring?

  • Methodological Answer :

  • Electronic Effects : The styryl group introduces conjugation, reducing electron density on the piperazine ring via resonance. Computational tools (DFT calculations) can map electron distribution and HOMO/LUMO energies .
  • Reactivity Implications : Electron-deficient piperazines may exhibit altered nucleophilicity, affecting applications in catalysis or drug design. Experimental validation via kinetic studies (e.g., reaction rates with electrophiles) is recommended .
  • Biological Relevance : In medicinal chemistry, reduced basicity of the piperazine nitrogen could modulate receptor binding or metabolic stability .

Q. What strategies resolve contradictions in literature data regarding the stability of Piperazine, 1-(2-phenylethenyl)-(9CI) under varying pH and temperature?

  • Methodological Answer :

  • Controlled Stability Studies : Conduct accelerated degradation tests (e.g., 40–80°C, pH 1–13) with HPLC monitoring. Identify degradation products via MS/MS .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life and identify dominant degradation pathways (hydrolysis, oxidation) .
  • Contradiction Resolution : Cross-validate findings with orthogonal techniques (e.g., NMR for structural changes, DSC for thermal behavior) .

Q. How does the conformation of the 2-phenylethenyl group affect molecular geometry and binding interactions?

  • Methodological Answer :

  • Computational Modeling : Molecular dynamics (MD) simulations or docking studies to assess steric effects and π-π stacking potential with biological targets (e.g., serotonin receptors) .
  • Stereochemical Analysis : Compare cis/trans isomers (if applicable) via NOESY NMR or chiral HPLC to evaluate bioactivity differences .
  • Crystallographic Data : Correlate solid-state structures with solution-phase behavior using variable-temperature NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.